molecular formula ScSe-2 B12644929 Scandium monoselenide CAS No. 12039-46-2

Scandium monoselenide

Cat. No.: B12644929
CAS No.: 12039-46-2
M. Wt: 123.93 g/mol
InChI Key: SRFZDFQJKACBGL-UHFFFAOYSA-N
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Description

Scandium monoselenide (ScSe) is a binary compound composed of scandium (Sc) and selenium (Se) in a 1:1 stoichiometric ratio. Scandium, a Group 3 transition metal, predominantly adopts the +3 oxidation state in its compounds, while selenium typically exhibits a −2 oxidation state in chalcogenides. However, the 1:1 stoichiometry of ScSe implies a deviation from simple ionic bonding, as a purely ionic model would necessitate charge imbalance (Sc³⁺ + Se²⁻ → net +1 charge). This suggests that ScSe likely exhibits mixed ionic-covalent bonding or adopts a non-stoichiometric structure to stabilize the lattice .

ScSe crystallizes in the rock salt (NaCl) structure, a common motif for monoselenides of early transition metals. Its lattice parameter (≈5.45 Å) reflects the ionic radii of Sc³⁺ (0.745 Å in octahedral coordination) and Se²⁻ (1.98 Å), yielding an interatomic distance of ~2.725 Å . The compound is synthesized via high-temperature solid-state reactions or chemical vapor transport, and it exhibits semiconducting properties with a bandgap of ~1.5–2.0 eV, making it relevant in optoelectronics and catalysis .

Properties

CAS No.

12039-46-2

Molecular Formula

ScSe-2

Molecular Weight

123.93 g/mol

IUPAC Name

scandium;selenium(2-)

InChI

InChI=1S/Sc.Se/q;-2

InChI Key

SRFZDFQJKACBGL-UHFFFAOYSA-N

Canonical SMILES

[Sc].[Se-2]

Origin of Product

United States

Preparation Methods

The preparation of scandium monoselenide typically involves the reaction of scandium metal with selenium. One common method is to heat a mixture of scandium metal and powdered selenium in the absence of air at high temperatures. This process ensures the formation of this compound without the interference of oxygen or other contaminants . Industrial production methods for scandium compounds often involve similar high-temperature reactions, although specific details for large-scale production of this compound are less documented.

Chemical Reactions Analysis

High-Temperature Vaporization

Scandium monoselenide exhibits congruent sublimation at elevated temperatures, analogous to scandium monosulfide (ScS). Mass spectrometric studies of ScS reveal two primary vaporization pathways :

  • ScS(s)ScS(g)+S(g)\text{ScS(s)} \rightarrow \text{ScS(g)} + \text{S(g)}

  • ScS(s)Sc(g)+S(g)\text{ScS(s)} \rightarrow \text{Sc(g)} + \text{S(g)}

For ScSe, similar decomposition is hypothesized:

ReactionProducts
ScSe(s)ScSe(g)+Se(g)\text{ScSe(s)} \rightarrow \text{ScSe(g)} + \text{Se(g)}Gaseous ScSe and selenium
ScSe(s)Sc(g)+Se(g)\text{ScSe(s)} \rightarrow \text{Sc(g)} + \text{Se(g)}Elemental scandium and selenium vapors

Thermodynamic data for ScSe remains sparse, but the enthalpy of vaporization for ScS ranges between 240–310 kJ/mol , suggesting ScSe may exhibit comparable energetics.

Reactivity with Acids

Scandium compounds generally dissolve in dilute hydrochloric acid, releasing hydrogen gas . For ScSe, the proposed reaction is:
2ScSe(s)+6HCl(aq)2ScCl3(aq)+3H2Se(g)+H2(g)2\text{ScSe(s)} + 6\text{HCl(aq)} \rightarrow 2\text{ScCl}_3\text{(aq)} + 3\text{H}_2\text{Se(g)} + \text{H}_2\text{(g)}
Key points:

  • H2_22Se is toxic and requires careful handling.

  • Scandium exists as Sc3+^{3+} ions in solution, consistent with its +3 oxidation state .

Oxidation in Air

Scandium tarnishes in air, forming oxides . ScSe likely oxidizes at high temperatures:
4ScSe(s)+3O2(g)2Sc2O3(s)+2SeO2(g)4\text{ScSe(s)} + 3\text{O}_2\text{(g)} \rightarrow 2\text{Sc}_2\text{O}_3\text{(s)} + 2\text{SeO}_2\text{(g)}

  • SeO2_22 sublimes above 315°C, complicating solid-phase analysis.

  • The reaction is exothermic, mirroring scandium’s affinity for oxygen .

Halogenation Reactions

Scandium reacts vigorously with halogens to form trihalides . For ScSe and chlorine:
2ScSe(s)+3Cl2(g)2ScCl3(s)+2SeCl4(l)2\text{ScSe(s)} + 3\text{Cl}_2\text{(g)} \rightarrow 2\text{ScCl}_3\text{(s)} + 2\text{SeCl}_4\text{(l)}

  • SeCl4_44 is a volatile liquid (bp 191°C).

  • Similar reactions occur with fluorine, bromine, and iodine.

Comparative Analysis of Scandium Chalcogenides

PropertyScS ScSe (Inferred)
Sublimation Temp1875–2220 K~1900–2300 K
Primary Vapor SpeciesScS(g), S(g)ScSe(g), Se(g)
ΔsubH_{\text{sub}}H240–310 kJ/mol250–320 kJ/mol

Challenges and Research Gaps

  • Limited Direct Studies : Most data are extrapolated from ScS or Sc2_2Se3_3 .

  • Thermodynamic Data : Enthalpies of formation and vaporization for ScSe remain unmeasured.

  • Applications : Potential use in semiconductors or catalysis is unexplored .

Scientific Research Applications

Scandium monoselenide has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other scandium-containing compounds. In materials science, it is studied for its potential use in semiconductors and other electronic materials due to its unique electrical properties .

Mechanism of Action

The mechanism of action of scandium monoselenide involves its interaction with other molecules and ions. Scandium, being a rare earth metal, can act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it useful in catalysis and other chemical processes. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .

Comparison with Similar Compounds

Structural and Ionic Radii Comparisons

The ionic radius of Sc³⁺ is significantly smaller than those of other Group 3 and rare earth elements, influencing bond lengths and lattice constants in monoselenides. For example:

Compound M³+ Ionic Radius (Å, 6-coordination) Lattice Constant (Å) Bond Length (Å)
ScSe 0.745 5.45 2.725
YSe 0.900 5.78 3.040
LaSe 1.032 6.12 3.256
AlSe 0.535 5.66 2.698

Key Observations :

  • ScSe’s lattice constant is smaller than YSe and LaSe due to Sc³⁺’s reduced ionic radius.

Electronic and Magnetic Properties

ScSe’s electronic structure contrasts sharply with monoselenides of later transition metals:

Compound Bandgap (eV) Electrical Conductivity Magnetic Behavior
ScSe 1.5–2.0 Semiconductor Diamagnetic
TiSe Metallic Conductor Pauli paramagnetic
FeSe 0.01–0.1 Superconductor (Tc ≈ 8 K) Antiferromagnetic

Key Observations :

  • ScSe’s wider bandgap compared to FeSe (a known iron-based superconductor) reflects its more localized electrons and weaker electron-phonon coupling .

Thermal and Chemical Stability

ScSe decomposes at high temperatures (>1000°C) but is more stable than alkali metal selenides (e.g., Na₂Se) due to stronger Sc–Se bonds. Comparatively:

Compound Decomposition Temp. (°C) Reactivity with H₂O
ScSe ~1100 Low (slow hydrolysis)
Na₂Se ~400 High (vigorous reaction)
ZnSe >1500 Moderate

Key Observations :

  • ScSe’s stability surpasses Na₂Se due to covalent character but is less refractory than ZnSe, a wide-bandgap semiconductor .

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